4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618076-13-4
VCID: VC16134987
InChI: InChI=1S/C29H29FN2O4/c1-3-4-5-15-36-23-12-10-21(11-13-23)26-25(27(33)22-9-8-19(2)24(30)16-22)28(34)29(35)32(26)18-20-7-6-14-31-17-20/h6-14,16-17,26,33H,3-5,15,18H2,1-2H3/b27-25+
SMILES:
Molecular Formula: C29H29FN2O4
Molecular Weight: 488.5 g/mol

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618076-13-4

Cat. No.: VC16134987

Molecular Formula: C29H29FN2O4

Molecular Weight: 488.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one - 618076-13-4

Specification

CAS No. 618076-13-4
Molecular Formula C29H29FN2O4
Molecular Weight 488.5 g/mol
IUPAC Name (4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C29H29FN2O4/c1-3-4-5-15-36-23-12-10-21(11-13-23)26-25(27(33)22-9-8-19(2)24(30)16-22)28(34)29(35)32(26)18-20-7-6-14-31-17-20/h6-14,16-17,26,33H,3-5,15,18H2,1-2H3/b27-25+
Standard InChI Key MZZHORZVXBDKFB-IMVLJIQESA-N
Isomeric SMILES CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
Canonical SMILES CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CN=CC=C4

Introduction

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including:

  • Condensation reactions: To form the pyrrolone ring and attach the benzoyl and pyridinylmethyl groups.

  • Alkylation reactions: For introducing the pentyloxy group onto the phenyl ring.

  • Fluorination: To incorporate the fluorine atom into the benzoyl group.

Potential Applications

Given its complex structure, this compound might be explored for various applications:

  • Pharmaceuticals: The presence of multiple functional groups suggests potential biological activity, possibly as an inhibitor or modulator of enzymes or receptors.

  • Materials Science: The compound's aromatic rings and hydroxyl group could contribute to its use in polymers or as a building block for supramolecular structures.

Research Findings and Data

While specific research findings on this exact compound are not available, related compounds often exhibit interesting biological or physical properties. For instance, fluorinated benzaldehydes are used in synthesizing curcuminoids with anti-cancer activity . Similarly, compounds with pendant phenyl rings can exhibit π-π stacking interactions, which are important in molecular recognition and self-assembly .

Table: Comparison of Related Compounds

CompoundStructure FeaturesPotential Applications
3-Fluoro-4-hydroxybenzaldehydeFluorinated benzaldehydeAnti-cancer, synthesis intermediate
Pendant phenyl rings compoundsπ-π stacking interactionsMolecular recognition, self-assembly
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamideFluorinated oxazolidinonePharmaceutical applications

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